(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a heterocyclic compound that has garnered attention due to its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of thiazinanes, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol. The resulting intermediate is then subjected to cyclization using a thionating agent like phosphorus pentasulfide to form the thiazinane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazinane compounds.
Scientific Research Applications
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activities.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit acetylcholinesterase activity, reducing cognitive damage and improving neuropsychic behavior . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one
Uniqueness
(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and the presence of both methoxyphenyl and phenylimino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-23-18(24)13-17(27-20(23)22-14-7-5-4-6-8-14)19(25)21-15-9-11-16(26-2)12-10-15/h4-12,17H,3,13H2,1-2H3,(H,21,25) |
InChI Key |
JICIOXUSRQHABY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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